molecular formula C6H3BrF3N B054369 4-Bromo-3-(trifluoromethyl)pyridine CAS No. 1060801-89-9

4-Bromo-3-(trifluoromethyl)pyridine

Cat. No. B054369
M. Wt: 225.99 g/mol
InChI Key: RLVNVSDFDCYSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)pyridine is a chemical compound with potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

  • The synthesis of related bromopyridine compounds involves complex reactions. For instance, bis(pyridine)-based bromonium ions have been prepared, demonstrating the intricate mechanisms involved in bromopyridine synthesis (Neverov et al., 2003).
  • A novel synthetic strategy for poly-substituted pyridines, which may be applicable to 4-Bromo-3-(trifluoromethyl)pyridine, involves breaking C-F bonds in fluoroalkyl groups (Chen et al., 2010).

Molecular Structure Analysis

  • The molecular structure of bromopyridine compounds can be intricate, with X-ray diffraction studies revealing detailed geometries. For instance, the structure of bis(pyridine)bromonium triflate was determined using X-ray crystallography (Neverov et al., 2003).

Chemical Reactions and Properties

  • Bromopyridine compounds exhibit a range of reactivities. For example, bromonium ions derived from pyridines have shown specific reaction mechanisms with acceptors, indicating the potential diverse reactivity of 4-Bromo-3-(trifluoromethyl)pyridine (Neverov et al., 2003).

Physical Properties Analysis

  • Physical properties such as solubility, melting point, and boiling point are critical in understanding the behavior of 4-Bromo-3-(trifluoromethyl)pyridine. Related studies on similar compounds provide insights into these properties.

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of 4-Bromo-3-(trifluoromethyl)pyridine. Research on bromopyridine compounds offers a foundation for understanding these aspects (Neverov et al., 2003).

Scientific Research Applications

Spectroscopic and Optical Studies

4-Bromo-3-(trifluoromethyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. For instance, research conducted by Vural and Kara (2017) employed Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies to characterize the spectroscopic properties of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine. Their study also utilized density functional theory (DFT) to explore the compound's optimized geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. This research highlights the potential of such compounds in the development of materials with novel optical properties (Vural & Kara, 2017).

Synthetic Chemistry Applications

In synthetic chemistry, trifluoromethyl-substituted pyridines are valuable for constructing complex molecules. Cottet and Schlosser (2002) demonstrated a methodology for generating trifluoromethyl-substituted pyridines through the displacement of iodine by (trifluoromethyl)copper generated in situ. This method has been applied to 2-iodopyridines, allowing for almost quantitative conversion into 2-(trifluoromethyl)pyridines, showcasing the versatility of these compounds in synthetic chemistry applications (Cottet & Schlosser, 2002).

Medicinal Chemistry and Biological Applications

Trifluoromethyl-substituted pyridines also find applications in medicinal chemistry and biological studies. El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, and Deigner (2021) synthesized triazolopyridines using a chlorinated agent for hydrazones under mild conditions, leading to compounds with potential pharmaceutical applications. The study's results, including X-ray diffraction, provide a basis for the further exploration of these compounds in the development of new drugs and therapeutic agents (El-Kurdi et al., 2021).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The recommended precautionary statements are P305 + P351 + P338 .

Future Directions

The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNVSDFDCYSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634103
Record name 4-Bromo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)pyridine

CAS RN

1060801-89-9
Record name 4-Bromo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.